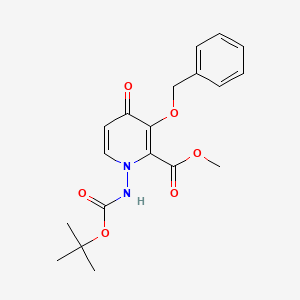

Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate

Description

Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS: 2136287-59-5) is a pyridine derivative with a molecular formula of C₁₉H₂₂N₂O₆ and a molecular weight of 374.39 g/mol. It is a critical intermediate in synthesizing Baloxavir marboxil, a potent antiviral drug targeting influenza . Structurally, the compound features:

- A tert-butoxycarbonyl (Boc) -protected amino group at position 1, enhancing stability during synthetic processes.

- A benzyloxy group at position 3, which acts as a protective moiety for hydroxyl functionalities.

- A methyl ester at position 2, facilitating solubility in organic solvents.

This compound is produced on an industrial scale (>100 kg batches) and is commercially available from suppliers such as Beijing Haibu Medicine Technology and Nanjing Faen Chemical . Its primary role as a pharmaceutical intermediate underscores its importance in antiviral drug development.

Properties

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3-phenylmethoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6/c1-19(2,3)27-18(24)20-21-11-10-14(22)16(15(21)17(23)25-4)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFFGGJUFFRTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1C=CC(=O)C(=C1C(=O)OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Pathway

The synthesis of compound 7 involves a telescoped sequence starting from methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (intermediate 6 ). The critical step is an acid-catalyzed dehydration-condensation with tert-butoxycarbonyl hydrazine, forming the 4-pyridone scaffold. Mechanistically, this proceeds via:

- Protonation of the pyranone carbonyl, facilitating ring-opening.

- Nucleophilic attack by tert-butoxycarbonyl hydrazine at the C-2 position.

- Cyclodehydration to form the dihydropyridine ring, driven by the elimination of water.

Early methods used polar aprotic solvents like N,N-dimethylacetamide (DMAc) with pyridinium p-toluenesulfonate (PPTS) as the catalyst, achieving yields of 65–82%. However, DMAc’s high boiling point (165°C) complicated solvent recovery and generated nitrogen-rich wastewater.

Optimization Strategies for Enhanced Efficiency

Solvent System Replacement

Three strategies were evaluated to address DMAc’s limitations:

- Strategy I : Substituting DMAc with low-boiling solvents (e.g., tetrahydrofuran, THF) reduced distillation energy but led to incomplete reactions due to insufficient acidity.

- Strategy II : Using mixed solvents (THF/DMAc) improved solubility but retained DMAc-related issues.

- Strategy III : A PPTS-triethylamine (TEA) buffering system in THF emerged as optimal. TEA’s Lewis basicity enhanced reaction homogeneity, while PPTS maintained catalytic acidity. This combination increased yield to 85.1% and enabled THF recovery (>90%) via distillation.

Design of Experiments (DoE) for Parameter Optimization

A DoE study varying temperature (55–70°C), catalyst loading (0.1–0.3 equiv), and reaction time (12–24 h) identified optimal conditions:

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Temperature | 60–65°C | Minimizes dimerization |

| PPTS Loading | 0.2 equiv | Balances rate vs. side reactions |

| Reaction Time | 16–20 h | Ensures completion without degradation |

These conditions reduced impurities (e.g., dimer 8 and over-condensation product 9 ) to <1.5%.

Catalytic Systems and Their Impact

Acid Catalysts

Comparative studies of acid catalysts revealed:

| Catalyst | Solvent | Yield (%) | Key Impurities |

|---|---|---|---|

| PPTS | DMAc | 82 | Dimer 8 (1.2%) |

| Toluene-4-sulfonic acid | DMAc | 44 | Multiple (>5%) |

| PPTS-TEA buffer | THF | 85.1 | None detected |

PPTS’s mild acidity prevented ester hydrolysis, while stronger acids (e.g., TsOH) caused decomposition.

Role of Organic Bases

TEA in Strategy III served dual roles:

- Buffering : Neutralized liberated HCl, maintaining pH 6–7.

- Catalysis : Activated tert-butoxycarbonyl hydrazine via hydrogen bonding, accelerating nucleophilic attack.

Purification and Characterization

Crystallization vs. Chromatography

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 5.21 (s, 2H, OCH₂Ph), 3.85 (s, 3H, COOCH₃), 1.47 (s, 9H, Boc).

- IR (KBr): 3341 cm⁻¹ (N–H), 1686 cm⁻¹ (C=O), 1512 cm⁻¹ (Boc).

Scalability and Industrial Relevance

A 135 g scale-up demonstrated the optimized process’s robustness:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as a calcium channel blocker by binding to the L-type calcium channels, thereby inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Functional Group Impact

- Boc Protection: The Boc group in the target compound enhances stability during synthesis compared to unprotected amino analogs (e.g., 1985607-66-6) . However, its hydrophobicity contrasts with hydrophilic analogs like 1206102-07-9, which contains dihydroxypropyl groups .

- Ester Groups : Methyl esters (target compound) offer lower steric hindrance than ethyl or bulkier esters, improving reaction kinetics in nucleophilic substitutions .

Physicochemical Properties

- Solubility : The dihydroxypropyl analog (1206102-07-9) exhibits higher aqueous solubility due to polar hydroxyl groups, whereas the Boc-protected target compound is more soluble in organic solvents .

- Stability: The Boc group in the target compound prevents undesired side reactions, whereas unprotected amino analogs (e.g., 1985607-66-6) may require stringent anhydrous conditions .

Biological Activity

Methyl 3-(benzyloxy)-1-((tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyridine-2-carboxylate (referred to as MBT) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 2136287-59-5

Molecular Formula: C19H22N2O6

Molecular Weight: 374.39 g/mol

The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of the benzyloxy and tert-butoxycarbonyl groups contributes to its reactivity and potential as a pharmaceutical agent.

MBT exhibits biological activity primarily through its interaction with specific molecular targets. One notable mechanism is its potential role as a calcium channel blocker , specifically targeting L-type calcium channels. This interaction inhibits calcium influx into cells, leading to physiological effects such as vasodilation and reduced blood pressure.

Additionally, MBT may influence enzyme activity related to various metabolic pathways, although specific enzyme targets remain to be fully elucidated.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of MBT. For instance, compounds structurally related to MBT have shown efficacy in inhibiting mitotic kinesins, which are critical for cancer cell proliferation. In vitro assays demonstrated that MBT can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death through aberrant mitotic processes .

| Compound | IC50 (μM) | Effect on Multipolar Spindles |

|---|---|---|

| MBT | 15 | Increased multipolarity |

| Control | N/A | No effect |

Enzyme Inhibition

MBT has been studied for its potential as an enzyme inhibitor. The compound's structural features suggest it may interact with various enzymes involved in metabolic processes. For example, high-throughput screening has identified related compounds with micromolar inhibition of key enzymes involved in cancer cell survival .

Comparative Analysis

When compared to similar compounds, MBT demonstrates unique properties due to its dual functional groups. For example:

| Compound Name | Key Features |

|---|---|

| Methyl 3-(benzyloxy)-1-amino-4-oxo-1,4-dihydropyridine | Lacks tert-butoxycarbonyl protection |

| Methyl 3-(benzyloxy)-1-hydroxy-4-oxo-1,4-dihydropyridine | Contains hydroxyl group instead of carbonyl |

These structural differences influence their biological activities and therapeutic potentials.

Case Studies

A notable case study involved the application of MBT in a model of human colon cancer cells (DLD1). Treatment with MBT resulted in significant increases in multipolar mitotic events compared to untreated controls, demonstrating its potential as a therapeutic agent against cancers characterized by centrosome amplification .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protection-deprotection strategies. A common route starts with the condensation of a dihydropyridine precursor with tert-butoxycarbonyl (Boc)-protected amines. Benzyloxy groups are introduced via nucleophilic substitution or coupling reactions (e.g., Mitsunobu conditions). Key intermediates include Boc-protected amines and benzyl ether derivatives. Purification often employs column chromatography with gradients of ethyl acetate/hexane, and intermediates are validated via LC-MS and H NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

H and C NMR are critical for confirming the dihydropyridine core, Boc group, and benzyloxy substituents. Key spectral features include:

- A downfield singlet (~1.3 ppm) for the Boc tert-butyl group.

- Aromatic protons (benzyloxy) between 7.2–7.5 ppm.

- Carbonyl signals (4-oxo and carboxylate) at ~165–175 ppm in C NMR. IR spectroscopy verifies carbonyl stretches (1700–1750 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What are the primary stability concerns under different storage conditions?

The compound is sensitive to moisture (hydrolysis of Boc and ester groups) and light (degradation of the dihydropyridine ring). Store at –20°C under inert gas (argon/nitrogen) in amber vials. Stability tests via HPLC at intervals (0, 7, 30 days) under varying temperatures/pH can identify degradation products. Additives like molecular sieves may mitigate hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during multi-step synthesis?

Optimize temperature, catalyst loading, and solvent polarity. For example:

- Use anhydrous DMF or THF for Boc protection to minimize side reactions.

- Screen palladium catalysts (e.g., Pd/C, Pd(OAc)) for benzyloxy coupling efficiency.

- Employ microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min vs. 24 hrs conventional). Monitor by TLC/LC-MS for real-time adjustments .

Q. When encountering conflicting NMR data, what strategies resolve structural ambiguities?

- Perform 2D NMR (HSQC, HMBC) to assign proton-carbon correlations and confirm regiochemistry.

- Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ACD/Labs).

- Use X-ray crystallography for absolute configuration verification if crystalline derivatives are obtainable .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

- In silico docking (AutoDock Vina) to predict binding affinity to kinase ATP pockets.

- Enzymatic assays (e.g., ADP-Glo™) to measure IC values against recombinant kinases.

- Structure-activity relationship (SAR) studies : Modify the benzyloxy or carboxylate groups and evaluate inhibition potency .

Q. How to safely handle reactive intermediates during synthesis?

- Use Schlenk lines for air-sensitive steps (e.g., Boc deprotection with TFA).

- Quench reactive byproducts (e.g., HS from thiol intermediates) with alkaline peroxide traps.

- Implement fume hoods and PPE (nitrile gloves, face shields) during scale-up. Emergency protocols should align with SDS guidelines for related compounds .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electrophilic centers.

- Molecular dynamics (MD) simulations in explicit solvent (water/DMSO) to study solvation effects on reactivity.

- Compare with analogous compounds (e.g., methyl pyrazole carboxylates) to validate trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.